molecular formula C9H11IN2O2 B14860111 Methyl 2-(2-aminoethyl)-6-iodoisonicotinate

Methyl 2-(2-aminoethyl)-6-iodoisonicotinate

Cat. No.: B14860111
M. Wt: 306.10 g/mol
InChI Key: AKLPHDIREYDFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-aminoethyl)-6-iodoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an iodine atom at the 6th position of the isonicotinate ring and an aminoethyl group at the 2nd position The methyl ester group is attached to the carboxyl group of the isonicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-6-iodoisonicotinate typically involves the following steps:

    Aminoethylation: The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethylamine hydrobromide.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the reactions. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-6-iodoisonicotinate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium thiolate, ammonia, or sodium alkoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted isonicotinates with various functional groups.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-6-iodoisonicotinate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound can be used in the preparation of functional materials such as polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-6-iodoisonicotinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-aminoethyl)-isonicotinate: Lacks the iodine atom at the 6th position.

    Methyl 2-(2-aminoethyl)-4-iodoisonicotinate: Iodine atom is at the 4th position instead of the 6th.

    Methyl 2-(2-aminoethyl)-6-bromoisonicotinate: Bromine atom instead of iodine at the 6th position.

Uniqueness

Methyl 2-(2-aminoethyl)-6-iodoisonicotinate is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold for the design of novel bioactive molecules.

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C9H11IN2O2/c1-14-9(13)6-4-7(2-3-11)12-8(10)5-6/h4-5H,2-3,11H2,1H3

InChI Key

AKLPHDIREYDFFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)I)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.